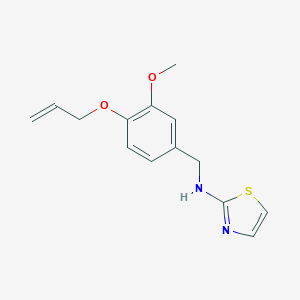
2-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide, commonly known as BPTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of various cellular processes. BPTB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
作用机制
BPTB works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, BPTB can modulate the activity of various signaling pathways, leading to a wide range of physiological effects.
Biochemical and physiological effects:
BPTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. BPTB has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using BPTB in lab experiments is its potent inhibitory effects on protein tyrosine phosphatases. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using BPTB is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of BPTB in scientific research. One potential direction is the development of new treatments for cancer and other diseases that target protein tyrosine phosphatases. Another direction is the study of the mechanisms of neurodegenerative diseases and the development of new treatments for these conditions. Additionally, further research is needed to determine the safety and efficacy of BPTB in clinical trials.
合成方法
The synthesis of BPTB is a complex process that involves multiple steps. One of the most common methods involves the reaction of 6-chloro-2-phenylbenzotriazole with N-bromoacetamide in the presence of a catalyst such as copper(II) acetate. The resulting product is then treated with benzoyl chloride to form BPTB.
科学研究应用
BPTB has been extensively used in scientific research to study the mechanisms of various diseases and develop new treatments. It has been shown to have potent inhibitory effects on protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. This makes BPTB a valuable tool for studying the mechanisms of diseases such as cancer, diabetes, and autoimmune disorders.
属性
分子式 |
C19H12BrClN4O |
|---|---|
分子量 |
427.7 g/mol |
IUPAC 名称 |
2-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-14-9-5-4-8-13(14)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)12-6-2-1-3-7-12/h1-11H,(H,22,26) |
InChI 键 |
WMPJZEJLEICCQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br |
规范 SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)



![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid](/img/structure/B283474.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283480.png)